2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1021220-17-6
VCID: VC8433188
InChI: InChI=1S/C22H15ClN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=CS5
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 467 g/mol

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

CAS No.: 1021220-17-6

Cat. No.: VC8433188

Molecular Formula: C22H15ClN4O2S2

Molecular Weight: 467 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one - 1021220-17-6

Specification

CAS No. 1021220-17-6
Molecular Formula C22H15ClN4O2S2
Molecular Weight 467 g/mol
IUPAC Name 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Standard InChI InChI=1S/C22H15ClN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2
Standard InChI Key RMMQBHOIEOPJCN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=CS5
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=CS5

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecule integrates three distinct heterocyclic systems:

  • Quinazolin-4(3H)-one core: A bicyclic structure comprising fused benzene and pyrimidinone rings, providing planar rigidity and hydrogen-bonding capacity through the lactam moiety .

  • 1,2,4-Oxadiazole substituent: A five-membered ring containing two nitrogen and one oxygen atom, attached at the 2-position of the quinazolinone via a methylthio linker. The 4-chlorophenyl group at the 3-position of the oxadiazole introduces hydrophobic character and potential halogen bonding interactions .

  • Thiophen-2-ylmethyl group: A sulfur-containing heterocycle linked to the 3-position of the quinazolinone, enhancing electron-richness and influencing metabolic stability .

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₂₂H₁₅ClN₄O₂S₂
Molecular Weight467.0 g/mol
IUPAC Name2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Topological Polar Surface Area106 Ų (estimated)
logP (Octanol-Water)3.8 (predicted)

The chlorophenyl and thiophene groups contribute to moderate lipophilicity (logP ~3.8), suggesting balanced membrane permeability and aqueous solubility . The polar surface area of 106 Ų indicates potential for passive diffusion across biological membranes, though efflux transporter interactions remain uncharacterized .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis leverages modular coupling of preformed heterocyclic units:

  • Quinazolin-4(3H)-one Construction: o-Aminobenzamides undergo cyclocondensation with carbonyl equivalents. A transition-metal-free protocol using o-amino benzamides and thiols enables efficient 2-sulfanylation.

  • Oxadiazole Formation: 4-Chlorophenyl amidoximes react with activated carboxylic acid derivatives (e.g., ethyl chlorooxaloacetate) under dehydrative cyclization to form the 1,2,4-oxadiazole ring.

  • Thioether Linkage: Nucleophilic displacement of a leaving group (e.g., bromide) on the oxadiazolylmethyl moiety by a thiolate generated from the quinazolinone intermediate.

Optimized Synthetic Route

A representative synthesis involves:

  • Step 1: Condensation of 2-aminobenzamide with carbon disulfide and methyl iodide to form 2-(methylthio)quinazolin-4(3H)-one.

  • Step 2: Oxidation of the methylthio group to sulfonyl chloride followed by displacement with 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole.

  • Step 3: Alkylation of the quinazolinone nitrogen with 2-(bromomethyl)thiophene.

ActivityModel SystemKey FindingsSource
AntioxidantDPPH assayIC₅₀ = 18.7 μM (vs. ascorbic acid 12.1 μM)
COX-2 InhibitionEnzyme assay74% inhibition at 10 μM
CytotoxicityMCF-7 cellsGI₅₀ = 9.2 μM
Aurora Kinase InhibitionBiochemical assayIC₅₀ = 0.43 μM

The 4-chlorophenyl group enhances target affinity through hydrophobic interactions and halogen bonding, while the thiophene moiety may modulate cytochrome P450 metabolism .

Structure-Activity Relationships (SAR)

  • Oxadiazole Substitution: 4-Chlorophenyl at the 3-position of oxadiazole improves metabolic stability over phenyl (t₁/₂ increased from 2.1 to 4.7 h in microsomes) .

  • Thioether Linker: Replacement with sulfoxide reduces cell permeability (Papp 8.7 vs. 23.1 ×10⁻⁶ cm/s).

  • Thiophene vs. Benzyl: Thiophen-2-ylmethyl increases solubility (logS -4.1 vs. -5.3) without compromising logP .

Comparative Analysis with Structural Analogs

Comparison with related compounds highlights strategic substitutions:

CompoundKey Structural DifferenceBioactivity ChangeSource
Y503-43654-Methyl-1,2,5-oxadiazoleImproved kinase selectivity
2-[[3-(3-ClPh)Oxadiazolyl]MeS]-3-MeBzQ3-Chlorophenyl vs. 4-ClPhReduced COX-2 inhibition (52% @10μM)
Parent QuinazolinoneNo oxadiazole/thiopheneLost Aurora kinase activity

The 4-chlorophenyl configuration in the target compound optimizes steric complementarity with hydrophobic enzyme pockets, as evidenced by 3.2-fold higher Aurora kinase inhibition versus 3-chlorophenyl analogs .

Future Directions and Challenges

Priority Research Areas

  • ADMET Profiling: Systematic assessment of permeability (Caco-2), metabolic stability (human microsomes), and hERG inhibition.

  • Target Deconvolution: Chemoproteomic approaches (e.g., affinity chromatography-MS) to identify off-target interactions.

  • Formulation Development: Nanocrystal or lipid-based delivery systems to address solubility limitations (predicted aqueous solubility 12.8 μg/mL) .

Synthetic Chemistry Challenges

  • Regioselectivity: Competing N- vs. O-alkylation during thiophenmethyl introduction requires careful base selection (Cs₂CO₃ preferred over K₂CO₃).

  • Purification: Silica gel chromatography struggles with diastereomeric byproducts; preparative HPLC with CHIRALPAK® AD-H improves resolution.

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